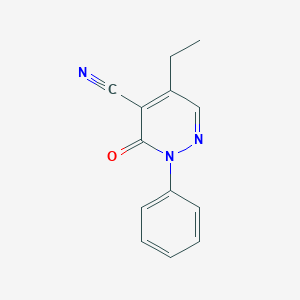
1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine, also known as DAPD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DAPD belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is not fully understood. However, it is believed to act by inhibiting the viral reverse transcriptase enzyme, which is essential for the replication of many viruses, including HIV. This compound is also believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been shown to be metabolized primarily by the liver, and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, including those that are resistant to other antiviral agents. In addition, this compound has also been shown to have potential applications in the treatment of cancer. However, one of the major limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine. One potential direction is the development of more potent analogs of this compound, with improved solubility and pharmacokinetic properties. Another potential direction is the exploration of the potential applications of this compound in the treatment of other viral infections, such as influenza and Zika virus. Finally, the potential applications of this compound in the treatment of other diseases, such as autoimmune disorders, should also be explored.
Synthesemethoden
The synthesis of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine involves the condensation of 2,4-diaminopyrimidine with acetylacetone and benzil in the presence of a catalytic amount of acetic acid. The resulting product is then treated with cyanogen bromide to yield this compound. The overall yield of this compound is around 40%, and the compound can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine has been extensively studied for its potential applications as an antiviral agent. It has been shown to exhibit potent activity against a wide range of viruses, including HIV, hepatitis B and C, and herpes simplex virus. In addition, this compound has also been studied for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
Molekularformel |
C19H16N4O |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-acetyl-6-amino-1,4-diphenyl-4H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C19H16N4O/c1-13(24)18-17(14-8-4-2-5-9-14)16(12-20)19(21)23(22-18)15-10-6-3-7-11-15/h2-11,17H,21H2,1H3 |
InChI-Schlüssel |
OHXHBBFKRHVIAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)
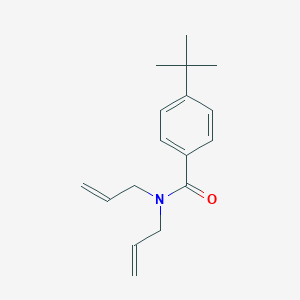
![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)
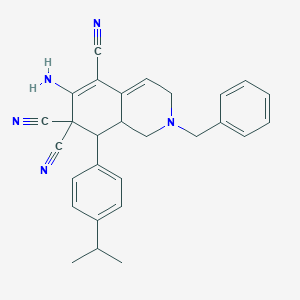
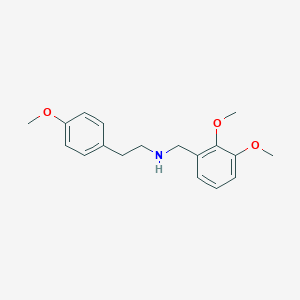
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
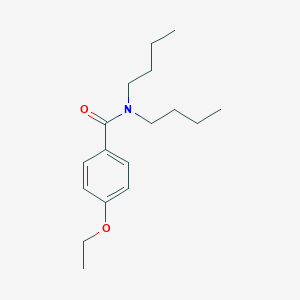


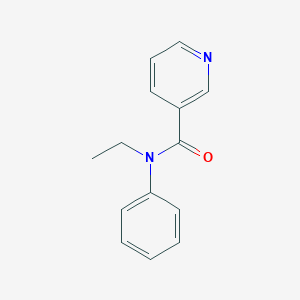
![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)
